4-(Phenylthio)benzyl bromide
Overview
Description
4-(Phenylthio)benzyl bromide is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)benzyl bromide typically involves the bromination of 4-(Phenylthio)toluene. This reaction can be carried out using bromine in the presence of a radical initiator or under photochemical conditions. The reaction conditions often include maintaining a controlled temperature and using a solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of photochemical reactors with in situ generation of bromine has been reported to optimize the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Phenylthio)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: It can also undergo oxidation to form sulfoxides or sulfones and reduction to yield the corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone, potassium thiocyanate, and sodium azide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products: The major products formed from these reactions include benzyl derivatives, sulfoxides, sulfones, and benzyl alcohols .
Scientific Research Applications
4-(Phenylthio)benzyl bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent for modifying biomolecules, particularly in the study of enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Phenylthio)benzyl bromide involves its reactivity towards nucleophiles. The bromine atom, being a good leaving group, facilitates the formation of a reactive intermediate that can undergo further chemical transformations. This reactivity is exploited in various synthetic applications to introduce benzyl groups into target molecules .
Comparison with Similar Compounds
Benzyl Bromide: Similar in structure but lacks the phenylthio group, making it less versatile in certain synthetic applications.
4-(Phenylthio)toluene: Precursor to 4-(Phenylthio)benzyl bromide, used in similar contexts but without the bromine atom for substitution reactions.
Uniqueness: this compound is unique due to the presence of both the bromomethyl and phenylthio groups, which provide dual functionality. This dual functionality allows for a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
1-(bromomethyl)-4-phenylsulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSNIMNEMCJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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